molecular formula C20H32N2O2 B14307789 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one CAS No. 117642-80-5

4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one

Cat. No.: B14307789
CAS No.: 117642-80-5
M. Wt: 332.5 g/mol
InChI Key: WCGZIQPJNSKWMK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the aliphatic chain and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.

Scientific Research Applications

4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(2-pyridin-2-ylpyrrolidin-1-yl)undecan-1-one: Similar structure but with a different position of the pyridine ring.

    4-Hydroxy-1-(2-pyridin-4-ylpyrrolidin-1-yl)undecan-1-one: Another isomer with the pyridine ring in a different position.

Uniqueness

4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

117642-80-5

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

4-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-6-10-18(23)12-13-20(24)22-15-8-11-19(22)17-9-7-14-21-16-17/h7,9,14,16,18-19,23H,2-6,8,10-13,15H2,1H3

InChI Key

WCGZIQPJNSKWMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCC(=O)N1CCCC1C2=CN=CC=C2)O

Origin of Product

United States

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